Ethyl 4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common method includes the reaction of 4-methylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-amino-4-methylthiazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives and piperazine-containing compounds:
Similar Compounds: Compounds like 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine and ethyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate share structural similarities
This detailed article provides a comprehensive overview of ETHYL 4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22N4O3S |
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Molecular Weight |
326.42 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H22N4O3S/c1-4-21-13(20)12-10(2)15-14(22-12)16-11(19)9-18-7-5-17(3)6-8-18/h4-9H2,1-3H3,(H,15,16,19) |
InChI Key |
HKZNARMJCZVASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCN(CC2)C)C |
Origin of Product |
United States |
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